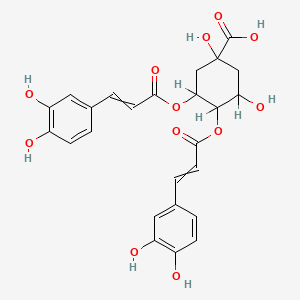
3,4-Di-O-Caffeoylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Di-O-Caffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bond . The biosynthesis of caffeoylquinic acids in plants occurs via the shikimate/phenylpropanoid pathway, involving enzymatic reactions with deaminases, hydroxylases, and methylases .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials followed by purification and crystallization processes . The extraction process may use solvents like methanol or ethanol, and the purification is typically achieved through chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Di-O-Caffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It acts as a primary antioxidant, exhibiting ferric reducing activity and DPPH scavenging activity.
Chelation: It forms complexes with metal ions like Fe²⁺, which is indicative of its Fe²⁺-chelating activity.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield caffeic acid and quinic acid.
Common Reagents and Conditions:
Chelation: Fe²⁺ ions are used to investigate its metal-chelating activity.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.
Major Products:
Oxidation: The major products are oxidized forms of this compound.
Chelation: The major products are metal complexes.
Hydrolysis: The major products are caffeic acid and quinic acid.
Aplicaciones Científicas De Investigación
3,4-Di-O-Caffeoylquinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Di-O-Caffeoylquinic acid involves several pathways:
Antioxidant Activity: It acts as an electron donor, neutralizing free radicals and reducing oxidative stress.
Cytotoxicity: It induces apoptosis in cancer cells through DNA fragmentation and inhibition of α-glucosidase.
Antiviral Activity: It enhances viral clearance by increasing TRAIL (TNF-related apoptosis-inducing ligand) expression.
Neuroprotection: It mediates neuroprotective effects by reducing oxidative damage in retinal cells.
Comparación Con Compuestos Similares
3,4-Di-O-Caffeoylquinic acid is part of a larger family of caffeoylquinic acids, which includes:
- 3,5-Di-O-Caffeoylquinic acid
- 4,5-Di-O-Caffeoylquinic acid
- 4-O-Caffeoylquinic acid
- Neochlorogenic acid
- Chlorogenic acid
Uniqueness:
- This compound has a unique position of caffeoyl moieties, which contributes to its distinct biological activities, such as higher antioxidant and cytoprotective effects compared to non-adjacent di-caffeoylquinic acids .
- 3,5-Di-O-Caffeoylquinic acid and 4,5-Di-O-Caffeoylquinic acid also exhibit antioxidant properties but differ in their specific activities and applications .
Propiedades
IUPAC Name |
3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
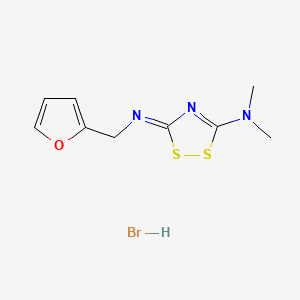
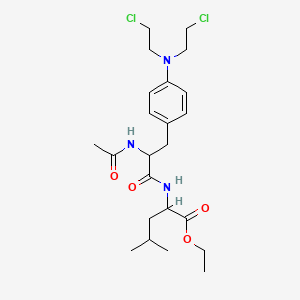

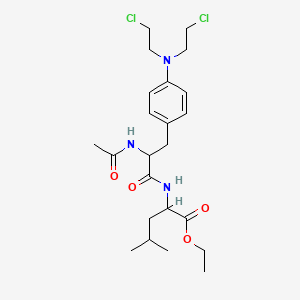

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)
![[(1R,2S,3R,5R,6S,8R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B10762070.png)
![2,5-Cyclohexadien-1-one, 2,4-di-beta-D-glucopyranosyl-3,4,5-trihydroxy-6-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B10762094.png)
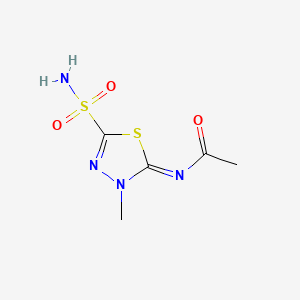
![(2R)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762109.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10762112.png)
![(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762126.png)
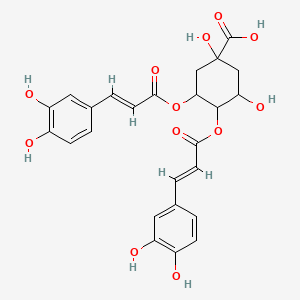
![(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762140.png)
